Product packaging for Methyl oct-7-ynoate(Cat. No.:CAS No. 18458-50-9)

Methyl oct-7-ynoate

Cat. No.: B098816
CAS No.: 18458-50-9
M. Wt: 154.21 g/mol
InChI Key: ZOSMTPMVTGVSDE-UHFFFAOYSA-N
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Description

Methyl oct-7-ynoate is a synthetic organic ester characterized by a medium-chain alkyne backbone terminating in a methyl ester group. This structure makes it a valuable building block in synthetic organic chemistry for constructing more complex molecules, particularly through reactions that utilize the terminal alkyne functionality, such as click chemistry and metal-catalyzed coupling reactions . In scientific research, this compound serves multiple purposes. It is primarily used as a key intermediate in the synthesis of natural products and novel chemical entities with potential pharmacological properties. Its structure lends itself to applications in materials science, where it can be incorporated into polymers or used to modify surface properties. Furthermore, this compound is used in formulation work as a specialty fragrance and flavor ingredient for prototypes, and as a reference standard in analytical methods like GC-MS for identifying and quantifying similar fatty acid methyl esters . Derivatives of similar ester compounds have been investigated for various biological activities. Research on cinnamate esters, for example, has demonstrated significant antimicrobial and antifungal profiles, with mechanisms of action that include interaction with microbial cell membranes and walls . While the specific biological mechanism of this compound is compound-dependent, its alkyne and ester groups are known to be key in interacting with enzymes and other biological targets, potentially leading to a range of effects that are subjects of ongoing research . Please note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B098816 Methyl oct-7-ynoate CAS No. 18458-50-9

Properties

IUPAC Name

methyl oct-7-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSMTPMVTGVSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Oct 7 Ynoate

Development of Tailored Synthetic Pathways for Methyl oct-7-ynoate

Tailored synthetic routes allow for the efficient construction of the this compound backbone and the introduction of the terminal alkyne functionality.

A direct and fundamental approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid, Oct-7-ynoic acid. nih.govenovationchem.com This method is predicated on the availability of the parent acid. The transformation is typically achieved using standard acid-catalyzed esterification protocols, such as the Fischer esterification. acs.org

In this reaction, Oct-7-ynoic acid is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the process. This method is advantageous due to its simplicity and use of inexpensive reagents.

Reaction Scheme: Oct-7-ynoic acid + Methanol (in presence of H+) ⇌ this compound + Water

The Ohira-Bestmann reaction provides a powerful and widely used method for the one-carbon homologation of an aldehyde to a terminal alkyne. nih.govorganic-chemistry.org This protocol is a modification of the Seyferth-Gilbert homologation and is particularly effective for converting aldehydes into alkynes under mild conditions, making it suitable for substrates with various functional groups. organic-chemistry.orgsigmaaldrich.comblogspot.com

To synthesize this compound via this route, a suitable aldehyde precursor, such as methyl 7-formylheptanoate, is required. This aldehyde is then treated with dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, in the presence of a base like potassium carbonate in methanol. sigmaaldrich.comorgsyn.org The reaction proceeds through a diazoalkene intermediate, which then eliminates nitrogen and undergoes a 1,2-hydrogen shift to form the terminal alkyne. organic-chemistry.org One-pot procedures starting from the corresponding ester, which is reduced in situ to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) before the addition of the Ohira-Bestmann reagent, have also been developed, enhancing the efficiency of the process. orgsyn.orgorganic-chemistry.org

Table 1: Key Features of the Ohira-Bestmann Reaction for Alkyne Synthesis

Feature Description Reference
Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate sigmaaldrich.com
Precursor Aldehyde (e.g., methyl 7-formylheptanoate) nih.gov
Conditions Base (e.g., K₂CO₃) in an alcohol solvent (e.g., Methanol) blogspot.comorgsyn.org
Mechanism Involves a diazoalkene intermediate and subsequent 1,2-hydride shift organic-chemistry.org

| Advantage | Mild conditions, suitable for a wide range of functional groups | blogspot.com |

To avoid potential side reactions involving the acidic proton of a terminal alkyne, a common strategy involves the use of a protecting group. The triisopropylsilyl (TIPS) group is frequently employed due to its steric bulk, which provides stability under various reaction conditions compared to smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS). nih.gov

In this approach, a TIPS-protected alkyne is used as a precursor. The synthesis would involve a building block such as (8-triisopropylsilyl)oct-7-ynoic acid, which is then esterified to its methyl ester. The final step is the selective removal of the TIPS protecting group to reveal the terminal alkyne. The deprotection of TIPS-alkynes can be achieved under mild conditions. jmcs.org.mx For instance, reagents like silver fluoride (B91410) (AgF) in methanol or triethylamine (B128534) trihydrofluoride can efficiently cleave the silicon-carbon bond without affecting the ester functionality. jmcs.org.mxresearchgate.netnih.gov The choice of deprotection agent is crucial and can be tailored to the specific substrate. researchgate.net

Table 2: Selected Reagents for TIPS-Alkyne Deprotection

Reagent Conditions Reference
Silver Fluoride (AgF) Methanol, room temperature jmcs.org.mxresearchgate.net
Tetrabutylammonium fluoride (TBAF) THF, room temperature nih.gov

Chemical Transformations and Reaction Mechanisms of Methyl Oct 7 Ynoate

Alkyne Functionalization Reactions

The terminal alkyne moiety is a versatile functional group that serves as a cornerstone for carbon skeleton extension and the introduction of new functionalities.

Cross-Coupling Reactions: Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of paramount importance in the synthesis of natural products and complex organic molecules. wikipedia.orgbyjus.comfiveable.memasterorganicchemistry.com For Methyl oct-7-ynoate, this reaction involves the coupling of its terminal alkyne with various organic halides in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmasterorganicchemistry.com The generally accepted mechanism involves the formation of a copper acetylide species in situ, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

This reaction has been applied in several synthetic strategies, for instance, in the synthesis of Maresin 2 and its n-3 DPA analogue, where this compound is coupled with a C9–C22 iodide fragment. byjus.comfiveable.memasterorganicchemistry.comlibretexts.org Another documented use is its coupling with 2-iodo-5-hexylthiophene. masterorganicchemistry.com

Table 1: Examples of Sonogashira Coupling Reactions with this compound

Reactant 1Reactant 2CatalystsProduct TypeReference
This compoundC9–C22 vinyl iodidePd complex, Cu(I) saltPolyunsaturated fatty acid ester masterorganicchemistry.com
This compound2-Iodo-5-hexylthiophenePd complex, Cu(I) saltThiophene-substituted fatty acid ester masterorganicchemistry.com
This compound4-Nitrophenyl iodidePd complex, Cu(I) saltAryl-substituted alkynoate libretexts.org

Hydrogenation Reactions: Selective Reduction of the Alkyne Triple Bond

The alkyne triple bond of this compound can be reduced through hydrogenation to yield either an alkene or a fully saturated alkane, depending on the catalyst and reaction conditions employed. chemistrysteps.com

Complete Hydrogenation: The triple bond can be fully reduced to a single bond (alkane) using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This process results in the formation of methyl octanoate (B1194180). In one synthetic route, the triple bond of a Sonogashira coupling product derived from this compound was hydrogenated using a heterogeneous catalyst to afford the corresponding saturated octanoate derivative. masterorganicchemistry.com

Selective Hydrogenation: Partial hydrogenation allows for the stereoselective formation of alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), selectively catalyzes the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene (cis-alkene). This selective reduction is a key step in the synthesis of the methyl ester of the specialized pro-resolving mediator MaR2n-3 DPA. wikipedia.org

Table 2: Hydrogenation Products of this compound Derivatives

Starting MaterialCatalystProductProduct StereochemistryReference
This compound derivativeHeterogeneous Catalyst (e.g., Pd/C)Methyl 8-(5-hexylthiophen-2-yl)octanoateAlkane masterorganicchemistry.com
This compound derivativeLindlar CatalystMethyl (Z)-octa-4,7-dienoate intermediate(Z)-Alkene wikipedia.org

Oxidation Reactions of the Alkynyl Moiety

The terminal alkyne of this compound can undergo oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be used to break the carbon-carbon triple bond. masterorganicchemistry.commasterorganicchemistry.com For a terminal alkyne like that in this compound, this reaction yields a carboxylic acid from the internal portion of the molecule and carbon dioxide from the terminal alkyne carbon. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of intermediate species which are subsequently cleaved by the oxidant. Specifically, ozonolysis followed by an oxidative workup would convert this compound into 6-(methoxycarbonyl)hexanoic acid and CO₂. masterorganicchemistry.com While this is a general reaction for terminal alkynes, specific literature detailing this transformation for this compound is not prevalent. masterorganicchemistry.com

Electrophilic and Nucleophilic Additions Across the Triple Bond

The electron-rich pi systems of the alkyne bond are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Electrophiles can add across the triple bond. For instance, the addition of hydrogen halides (HX, e.g., HBr, HCl) to a terminal alkyne like this compound would proceed via a mechanism involving the formation of a vinyl carbocation intermediate. libretexts.orglumenlearning.com The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-8) and the halide adds to the more substituted carbon (C-7). chemistrysteps.comlumenlearning.com The addition of a second equivalent of HX results in a geminal dihalide. Similarly, hydration of the alkyne can be achieved. Oxymercuration-demercuration (using HgSO₄, H₂SO₄, H₂O) would also follow Markovnikov's rule to produce a methyl ketone (methyl 7-oxooctanoate) after tautomerization of the initial enol intermediate. libretexts.org Conversely, hydroboration-oxidation (using a sterically hindered borane (B79455) like disiamylborane (B86530) followed by H₂O₂, NaOH) would result in anti-Markovnikov addition, yielding an aldehyde (methyl 8-oxooctanoate) after tautomerization. libretexts.org

Nucleophilic Addition: The terminal proton on the alkyne is weakly acidic and can be removed by a suitable base to form an acetylide anion. This acetylide is a potent nucleophile. A notable example is the Carreira alkynylation, where a terminal alkyne reacts with an aldehyde in the presence of a zinc triflate catalyst and a tertiary amine. libretexts.org In this context, this compound would first form a zinc acetylide in situ, which then acts as a nucleophile, adding to an aldehyde to form a propargylic alcohol. libretexts.org

Ester Group Chemical Modifications

The methyl ester group provides a handle for further molecular modification, most commonly through reactions involving nucleophilic acyl substitution.

Transesterification Processes and Alkyl Group Exchange

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either an acid or a base. wikipedia.orgyoutube.commasterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the methyl ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by another alcohol (R'-OH). A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, yielding the new ester and regenerating the acid catalyst. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, the catalyst is typically an alkoxide (R'O⁻) corresponding to the alcohol being used for the exchange. The alkoxide directly attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) to form the new ester. masterorganicchemistry.com

To drive the equilibrium towards the desired product, the alcohol reactant (R'-OH) is often used in large excess, or the lower-boiling alcohol product (in this case, methanol) is removed from the reaction mixture by distillation. wikipedia.org This reaction would allow for the conversion of this compound into other alkyl oct-7-ynoates, which could be useful for modifying physical properties or for synthesizing polymers. wikipedia.orgresearchgate.net

Carboxylic Acid Derivatization and Functional Group Interconversions

The methyl ester group in this compound can be readily converted into other functional groups, providing access to a variety of derivatives. These transformations are fundamental in modifying the molecule's polarity, reactivity, and potential for further elaboration. fiveable.me

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, oct-7-ynoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.

Amidation: this compound can be converted into amides by reaction with ammonia (B1221849) or primary or secondary amines. This transformation can be achieved directly, often requiring heat, or can be facilitated by activating the ester or by converting it to the more reactive acyl chloride. A common modern approach involves the use of dimethylaluminium amides, which can react with esters to form amides under mild conditions.

Reduction: The ester functionality can be reduced to a primary alcohol, oct-7-yn-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. fiveable.me The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon. Selective reduction of the ester in the presence of the alkyne is generally achievable, as the alkyne is less reactive towards nucleophilic reducing agents. Conversely, the alkyne can be selectively reduced. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, will reduce the alkyne to a cis-alkene, yielding methyl oct-7-enoate, while dissolving metal reductions, like sodium in liquid ammonia, will produce the trans-alkene. imperial.ac.uk Complete hydrogenation with a catalyst like palladium on carbon will reduce both the alkyne and the ester. fiveable.meimperial.ac.uk

Functional Group Interconversion of the Alkyne: The terminal alkyne is a highly versatile functional group. It can undergo hydration to form a methyl ketone, or it can be deprotonated to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation. masterorganicchemistry.com

Table 1: Representative Functional Group Interconversions of this compound

Starting MaterialReagents and ConditionsProduct
This compound1. NaOH, H₂O/MeOH2. H₃O⁺Oct-7-ynoic acid
This compoundR₂NH, Heat or Me₂AlNR₂N-substituted oct-7-ynamide
This compoundLiAlH₄, Et₂OOct-7-yn-1-ol
This compoundH₂, Lindlar's CatalystMethyl (Z)-oct-7-enoate
This compoundNa, NH₃ (l)Methyl (E)-oct-7-enoate

Mechanistic Investigations of Key Reactions Involving this compound

The reactivity of the terminal alkyne in this compound allows it to participate in a variety of powerful carbon-carbon bond-forming reactions. Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.

Elucidation of Sonogashira Coupling Reaction Mechanisms

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone of modern organic synthesis and is particularly relevant for the functionalization of molecules like this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide, formed in the copper cycle, to generate a new Pd(II) acetylide complex and regenerate the copper catalyst. wikipedia.org

Reductive Elimination: The Pd(II) acetylide complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst. wikipedia.org For this to occur, the organic ligands must be in a cis-orientation.

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.

Deprotonation: The amine base facilitates the deprotonation of the alkyne, leading to the formation of a copper(I) acetylide. This species is then transferred to the palladium cycle.

While the copper co-catalyst is traditional, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org In these systems, the base is believed to play a more direct role in the formation of the palladium acetylide intermediate. wikipedia.org

Table 2: Key Intermediates in the Sonogashira Coupling Mechanism

Catalytic CycleIntermediate SpeciesDescription
PalladiumPd(0)L₂Active palladium catalyst
PalladiumR¹-Pd(II)(X)L₂Formed via oxidative addition
PalladiumR¹-Pd(II)(C≡CR²)L₂Formed via transmetalation
Copper[Cu(C≡CR²)]Copper acetylide

Mechanistic Pathways of Ohira-Bestmann Transformations

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation, used to convert an aldehyde into a terminal alkyne with one additional carbon atom. organic-chemistry.orgstackexchange.com This transformation is highly valuable for synthesizing terminal alkynes from readily available aldehydes. For a substrate like this compound, a tandem reduction-Ohira-Bestmann reaction could be envisaged, where the ester is first reduced in situ to an aldehyde, which then undergoes the homologation. orgsyn.orgorganic-chemistry.org

The key reagent in the Ohira-Bestmann modification is typically dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent. sigmaaldrich.com The reaction is carried out in the presence of a base, such as potassium carbonate, in methanol. orgsyn.org

The mechanistic pathway is as follows:

Generation of the Diazomethylphosphonate Anion: The base (e.g., methoxide formed from methanol and potassium carbonate) attacks the acetyl group of the Bestmann-Ohira reagent, leading to cleavage and the in situ generation of the dimethyl (diazomethyl)phosphonate anion. organic-chemistry.orgorgsyn.org

Nucleophilic Addition: The diazomethylphosphonate anion acts as a nucleophile and adds to the carbonyl group of the aldehyde. organic-chemistry.orgstackexchange.com

Cyclization and Elimination: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form an oxaphosphetane intermediate. organic-chemistry.org This is analogous to the mechanism of the Wittig reaction. The oxaphosphetane then collapses, eliminating a stable dimethyl phosphate (B84403) anion and forming a diazoalkene. organic-chemistry.org

Alkyne Formation: The diazoalkene is unstable and loses molecular nitrogen to form a vinylidene carbene. organic-chemistry.org A subsequent 1,2-hydride or 1,2-alkyl shift then furnishes the terminal alkyne product. organic-chemistry.orgstackexchange.com

The mild conditions of the Ohira-Bestmann reaction are a significant advantage, as they are compatible with a wide range of functional groups and can prevent side reactions like racemization at α-stereocenters. stackexchange.com

Studies on Stereochemical Induction and Retention in Advanced Syntheses

The presence of a chiral center in a molecule like this compound or its reaction partners can lead to stereochemical considerations in its transformations.

In the context of the Ohira-Bestmann reaction , if the aldehyde substrate contains a stereocenter at the α-position, the mild, non-basic conditions of the reaction generally ensure that this stereocenter remains intact, with no epimerization or racemization. stackexchange.com This is a notable advantage over other alkyne homologation methods that employ strongly basic conditions.

For the Sonogashira coupling , the stereochemistry of a vinyl halide substrate is retained in the final product. libretexts.org For example, the coupling of a (Z)-vinyl halide with a terminal alkyne will yield a (Z)-enyne. This stereospecificity is a key feature of the reaction.

In reactions involving the ester group, such as reduction with chiral reducing agents (e.g., those modified with chiral ligands), it is possible to induce stereochemistry if a new chiral center is formed. However, in the case of reducing the ester of this compound to the alcohol, no new stereocenter is created at the carbon bearing the hydroxyl group.

Stereochemical induction becomes highly relevant when the alkyne moiety of this compound participates in reactions that generate new chiral centers. For instance, in asymmetric additions to the alkyne, the use of chiral catalysts or reagents can lead to the formation of enantioenriched products. The specific nature of the substrate and the catalyst system dictates the degree and sense of the stereochemical induction.

Advanced Spectroscopic Characterization of Methyl Oct 7 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl oct-7-ynoate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The analysis, typically conducted in deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts and coupling patterns that allow for the assignment of protons along the eight-carbon chain.

The key proton signals for this compound are consistently reported in the scientific literature. uni-muenchen.de The methoxy (B1213986) protons (-OCH₃) of the ester group appear as a sharp singlet, typically around 3.65 ppm. The protons alpha to the carbonyl group (C2) are observed as a triplet at approximately 2.31 ppm, a result of coupling to the adjacent methylene (B1212753) protons at C3. The terminal alkyne proton at C8 presents as a triplet at about 1.93 ppm, with its characteristic small coupling constant transmitted through the triple bond to the C6 protons. The protons at C6, adjacent to the alkyne, appear as a doublet of triplets around 2.18 ppm. The remaining methylene protons in the alkyl chain (at C3, C4, and C5) produce overlapping multiplets in the upfield region of the spectrum, typically between 1.40 and 1.67 ppm. uni-muenchen.de

¹H NMR Data for this compound in CDCl₃

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-8 (≡C-H) 1.93 t 2.7
H-6 2.18 dt 7.0, 2.7
H-2 2.31 t 7.5
H-3, H-4, H-5 1.40-1.67 m -
-OCH₃ 3.65 s -

Data sourced from Photoswitchable lipids: targeting the membrane with photopharmacology. uni-muenchen.de

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon (C1) of the ester is the most deshielded, appearing at approximately 174.2 ppm. The two sp-hybridized carbons of the alkyne group are observed at around 84.4 ppm (C7) and 68.4 ppm (C8). The methyl ester carbon (-OCH₃) has a characteristic signal at about 51.6 ppm. The methylene carbon adjacent to the carbonyl (C2) is found at 34.0 ppm. The remaining methylene carbons of the alkyl chain (C3, C4, C5, and C6) appear in the upfield region between 18.3 and 28.3 ppm. uni-muenchen.de

¹³C NMR Data for this compound in CDCl₃

Carbon Position Chemical Shift (δ, ppm)
C1 (=O) 174.2
C7 (C≡C-H) 84.4
C8 (C≡C-H) 68.4
-OCH₃ 51.6
C2 34.0
C3, C4, C5 24.5 - 28.3
C6 18.3

Data sourced from Photoswitchable lipids: targeting the membrane with photopharmacology. uni-muenchen.de

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, especially the overlapping multiplets of the alkyl chain, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete and unambiguous picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and importantly, the small coupling between H-6 and the terminal alkyne proton H-8. This helps to trace the connectivity of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal at 2.31 ppm to the ¹³C signal at 34.0 ppm, confirming their assignment as H-2 and C-2, respectively. This is done for all protonated carbons, providing a direct link between the ¹H and ¹³C spectra.

While specific 2D spectral data for this compound is not extensively published, research studies confirm that the assignment of all proton and carbon peaks is routinely verified using a combination of COSY, HSQC, and HMBC experiments. uni-muenchen.dentnu.no

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a definitive method for confirming the identity of a synthesized compound. For this compound (C₉H₁₄O₂), the exact mass is a critical parameter for its characterization. One study reports the analysis via electron ionization (EI+), where an electron is ejected from the molecule. uni-muenchen.de

HRMS Data for this compound

Ion Calculated m/z Found m/z
[C₉H₁₄O₂]⁺ 154.0994 -
[C₈H₁₂O₂]⁺˙ 140.0837 140.0764

Data sourced from Photoswitchable lipids: targeting the membrane with photopharmacology. uni-muenchen.de Note: The original source reported HRMS for a related compound, 7-octynoic acid, as [C₈H₁₂O₂]⁺˙. The expected ion for the methyl ester would be [C₉H₁₄O₂]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of synthesized compounds like this compound and to monitor its presence in complex reaction mixtures.

In the context of multi-step syntheses where this compound serves as an intermediate, LC-MS is invaluable for confirming the successful completion of a reaction step and for ensuring the purity of the material before proceeding. google.comunit.noresearchgate.net The liquid chromatograph separates the components of a mixture, and the mass spectrometer detects the mass-to-charge ratio of the eluting compounds, allowing for their identification.

A typical LC-MS system used in syntheses involving this compound might employ a C18 reversed-phase column. google.com The separation is achieved using a gradient of two solvents, for example, a mixture of water and acetonitrile (B52724), often with a small amount of an acid like formic acid to improve ionization. google.com While specific retention times and mass spectra for this compound are dependent on the exact conditions, the technique provides a robust method for its analysis.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of chemical bonds, each providing unique and complementary information about the compound's architecture. For this compound, these methods are crucial for confirming the presence of its key features: the methyl ester and the terminal alkyne.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to particular functional groups. The FT-IR spectrum of this compound is characterized by several distinct peaks that confirm its structure.

The most prominent feature is the strong absorption band arising from the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1750-1735 cm⁻¹. For aliphatic esters like this compound, this peak is expected to be sharp and intense, often found around 1715-1740 cm⁻¹. libretexts.org Another key functional group is the terminal alkyne. The stretching vibration of the carbon-carbon triple bond (C≡C) gives rise to a weak but sharp absorption band in the region of 2140-2100 cm⁻¹. rsc.orgmasterorganicchemistry.com While this peak can be faint due to the low change in dipole moment during the vibration, its presence is highly diagnostic for a terminal alkyne. nih.govnih.gov

Associated with the terminal alkyne is the acetylenic C-H bond (≡C-H). This bond produces a strong, sharp stretching absorption peak located around 3300 cm⁻¹. The presence of both the ≡C-H stretch and the C≡C stretch is definitive evidence of a terminal alkyne functionality. Additionally, the spectrum will display bands corresponding to the aliphatic C-H stretching vibrations of the methylene and methyl groups in the alkyl chain, which are found just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.orgmasterorganicchemistry.com The C-O stretching vibrations of the ester group also produce characteristic bands in the 1300-1000 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Acetylenic C-H ≡C-H Stretch ~3300 Strong, Sharp
Alkyl C-H C-H Stretch 2850-2960 Medium-Strong
Terminal Alkyne C≡C Stretch 2100-2140 Weak, Sharp
Ester Carbonyl C=O Stretch 1735-1750 Very Strong
Ester C-O C-O Stretch 1000-1300 Strong

Raman spectroscopy is another form of vibrational spectroscopy that detects inelastic scattering of monochromatic light. It provides information complementary to FT-IR, particularly for non-polar bonds. For this compound, Raman spectroscopy is exceptionally effective for identifying the alkyne group.

While the C≡C stretching vibration is a weak absorber in the infrared spectrum, it produces a strong and distinct signal in the Raman spectrum. nih.govnih.gov This is because the polarizability of the C≡C bond changes significantly during vibration. The Raman shift for a terminal alkyne C≡C stretch is typically observed around 2100 cm⁻¹. rsc.orgresearchgate.net This signal appears in a region of the Raman spectrum (1800-2800 cm⁻¹) that is often called the "silent" or "cell-silent" region, as it is free from interference from most biological molecules, making alkyne tags useful in complex biological systems. rsc.orgsigmaaldrich.com The frequency of this Raman band can be sensitive to the local chemical environment, an effect known as solvatochromism. nih.govnih.govacs.org In contrast to the alkyne bond, the highly polar carbonyl (C=O) bond of the ester group, which is very strong in the IR spectrum, typically shows a weaker signal in the Raman spectrum.

Table 2: Characteristic Raman Shifts for this compound

Functional Group Vibration Type Expected Raman Shift (cm⁻¹) Intensity
Acetylenic C-H ≡C-H Stretch ~3300 Medium
Alkyl C-H C-H Stretch 2850-2960 Strong
Terminal Alkyne C≡C Stretch ~2100 Strong

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are indispensable for monitoring reaction progress, assessing purity, and for purification.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For the analysis of this compound, silica (B1680970) gel is typically used as the stationary phase due to its polarity. operachem.com

This compound is a moderately polar compound due to its ester functional group. operachem.comchegg.com Its mobility on a TLC plate, quantified by the retention factor (Rf), is governed by the polarity of the mobile phase (eluent). A common mobile phase for separating esters is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rsc.orgresearchgate.net

Table 3: Typical TLC Parameters for this compound

Parameter Description Typical Value/System
Stationary Phase The solid adsorbent coated on the plate. Silica Gel (polar) operachem.com
Mobile Phase The solvent system that moves up the plate. Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures. rsc.orgresearchgate.net
Rf Value Ratio of the distance traveled by the spot to the distance traveled by the solvent front. Dependent on eluent polarity; expected to be higher than its corresponding carboxylic acid. chegg.comresearchgate.net

For quantitative analysis and high-resolution separation, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC) is particularly well-suited for the analysis of fatty acid methyl esters (FAMEs) because they are generally volatile and thermally stable. restek.comthermofisher.com The analysis involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or hydrogen) through a long, thin column (the stationary phase). Separation is based on the differential partitioning of compounds between the two phases. For FAMEs, capillary columns with polar stationary phases like Carbowax (polyethylene glycol) or biscyanopropyl phases are commonly employed to achieve efficient separation based on chain length and degree of unsaturation. restek.com The elution order is typically based on boiling point and polarity, with shorter-chain and more saturated esters often eluting earlier. nih.gov A Flame Ionization Detector (FID) is commonly used for FAME analysis due to its high sensitivity to hydrocarbons. nih.govresearchgate.net Coupling GC with Mass Spectrometry (GC-MS) allows for definitive identification of the eluted components based on their mass spectra. chromatographyonline.comschweizerbart.de

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating FAMEs. It is often performed in a reversed-phase mode, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar. sigmaaldrich.comnih.govresearchgate.net A typical mobile phase for separating unsaturated esters is a gradient of acetonitrile and water. researchgate.netgerli.com Unlike GC, HPLC is performed at or near room temperature, which is advantageous for analyzing thermally sensitive compounds. Detection can be achieved using a Refractive Index (RI) detector or, if the compound has a chromophore, a UV detector. sigmaaldrich.com For compounds lacking a strong chromophore, derivatization may be necessary for UV detection. researchgate.netgerli.com HPLC can also be coupled with mass spectrometry (HPLC-MS). Techniques such as Atmospheric Pressure Chemical Ionization (APCI) in the presence of acetonitrile can be used to form adducts that, upon fragmentation, provide information about the location of double and triple bonds within the fatty acid chain. nih.gov

Table 4: Typical GC and HPLC Conditions for the Analysis of this compound

Technique Parameter Typical Conditions
GC Column (Stationary Phase) Polar capillary columns (e.g., Carbowax, biscyanopropyl polysiloxane). restek.com
Carrier Gas (Mobile Phase) Helium, Hydrogen, or Nitrogen. thermofisher.com
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS). nih.govschweizerbart.de
Principle of Separation Volatility, polarity, and interaction with the stationary phase. nih.gov
HPLC Column (Stationary Phase) Reversed-Phase C18 (octadecylsilane). sigmaaldrich.comnih.gov
Mobile Phase Acetonitrile/Water gradient. researchgate.netgerli.com
Detector Refractive Index (RI), UV (may require derivatization), Mass Spectrometer (MS). sigmaaldrich.comnih.govgerli.com

Computational and Theoretical Studies on Methyl Oct 7 Ynoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules like methyl oct-7-ynoate. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This process yields the equilibrium bond lengths, bond angles, and dihedral angles of this compound.

Electronic Structure: Once the geometry is optimized, DFT is used to describe the distribution of electrons within the molecule. This includes the calculation of the total electronic energy, the molecular orbital energies, and the generation of an electron density map. These outputs are fundamental for understanding the molecule's stability and reactivity.

Molecular Orbital Analysis: HOMO-LUMO Energy Levels and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity.

HOMO-LUMO Energy Levels:

The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction. A higher HOMO energy level indicates a greater ability to act as an electron donor (nucleophile).

The LUMO represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level suggests a greater ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These indices, derived from conceptual DFT, provide insights into the molecule's behavior in chemical reactions.

Reactivity IndexFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2The resistance of a molecule to change its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

This table presents the theoretical framework for calculating reactivity indices. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are employed to calculate the isotropic magnetic shielding tensors for each nucleus. These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. Comparing these predicted shifts with experimental data helps to validate the computed structure. researchgate.net

Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. This results in a set of vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the C≡C stretch of the alkyne and the C=O stretch of the ester.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions involving this compound, offering insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Analysis

To understand how this compound participates in a chemical reaction, for instance, in a nucleophilic addition to the alkyne, computational methods are used to map out the entire reaction pathway.

Transition State Characterization: A transition state (TS) is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Locating and characterizing the TS is a critical part of understanding a reaction mechanism. Computational methods are used to search for the TS geometry, which is a first-order saddle point on the potential energy surface. A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Analysis: By connecting the optimized geometries of the reactants, transition state, and products, a complete reaction coordinate diagram can be constructed. This diagram illustrates the energy changes that occur as the reaction progresses. An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Determination of Kinetic and Thermodynamic Parameters through Theoretical Models

Once the stationary points (reactants, transition states, and products) on the potential energy surface have been characterized, theoretical models can be used to determine important kinetic and thermodynamic parameters.

Thermodynamic Parameters: The relative energies of the reactants and products, obtained from electronic structure calculations, can be used to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These parameters indicate the spontaneity and energetic favorability of a reaction.

Kinetic Parameters: The energy barrier of the reaction, which is the energy difference between the reactants and the transition state (the activation energy, Ea), is a key determinant of the reaction rate. Using theories like Transition State Theory (TST), the rate constant (k) of a reaction can be calculated. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy and temperature.

ParameterDescription
Activation Energy (Ea)The minimum energy required for a reaction to occur.
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentration of reactants.
Enthalpy of Reaction (ΔH)The change in heat content of a system during a reaction.
Entropy of Reaction (ΔS)The change in the degree of disorder of a system during a reaction.
Gibbs Free Energy of Reaction (ΔG)The change in free energy of a system, indicating the spontaneity of a reaction.

This table outlines the key kinetic and thermodynamic parameters that can be determined through computational models. The actual values for reactions involving this compound would necessitate specific theoretical investigations.

Advanced Modeling Techniques in Organic Chemistry Relevant to Alkynyl Esters

The study of alkynyl esters, such as this compound, has been significantly enhanced by the application of advanced computational modeling techniques. These methods provide profound insights into molecular structure, reactivity, and dynamics, complementing experimental findings and guiding new research. The primary techniques employed for alkynyl esters include Density Functional Theory (DFT), Molecular Dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure and reactivity of organic molecules. nih.govrsc.org For alkynyl esters, DFT is instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and calculating thermodynamic and kinetic parameters.

Reaction Mechanism Elucidation: DFT calculations are frequently used to map the potential energy surfaces of chemical reactions involving alkynyl esters. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers. For instance, studies on the reactions of terminal alkynes have utilized DFT to understand cycloadditions, isomerizations, and C-H functionalization pathways. rsc.orgnih.govacs.org By analyzing the electronic properties along a reaction coordinate, chemists can rationalize why certain products are formed over others. A comparative DFT study on the functionalization of terminal alkynes, for example, shed light on the kinetic preferences for different reaction pathways. acs.org

Spectroscopic and Electronic Properties: DFT is also employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These theoretical predictions can be compared with experimental data to confirm molecular structures. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, identifying the likely sites for nucleophilic or electrophilic attack. mdpi.com

Illustrative DFT Data for a Generic Alkynyl Ester

To demonstrate the type of information obtainable from DFT calculations, the following table presents hypothetical data for a generic alkynyl ester, illustrating key structural and energetic parameters.

ParameterCalculated ValueDescription
C≡C Bond Length1.21 ÅThe calculated length of the carbon-carbon triple bond.
C=O Bond Length1.22 ÅThe calculated length of the carbonyl double bond in the ester group.
C≡C Stretch Frequency2150 cm⁻¹The predicted vibrational frequency for the alkyne bond stretch.
HOMO-LUMO Gap6.5 eVThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability.
Activation Energy (Ea) for a [2+2] Cycloaddition25 kcal/molThe calculated energy barrier for a hypothetical cycloaddition reaction. nih.gov

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. nih.govmdpi.com This is particularly relevant for understanding the conformational flexibility and intermolecular interactions of alkynyl esters.

Conformational Analysis: For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) shapes the molecule is likely to adopt in different environments (e.g., in a solvent or in a biological system).

Intermolecular Interactions and Physical Properties: MD simulations are powerful tools for studying how molecules interact with each other and with their environment. acs.orgacs.org For an alkynyl ester, this could involve simulating its interaction with a solvent, a surface, or within a larger molecular assembly. acs.org These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients, which are crucial for practical applications like their use as insulating oils or in materials science. mdpi.comnih.gov For example, MD studies on esters have been used to understand their diffusion behavior and interactions within complex mixtures. mdpi.com

Illustrative MD Simulation Output for an Alkynyl Ester in Solution

This table provides examples of the types of data generated from an MD simulation of an alkynyl ester in a solvent like tetrahydrofuran (B95107) (THF).

PropertySimulated Value/ObservationSignificance
Radius of Gyration3.8 ÅA measure of the molecule's compactness in solution.
End-to-End Distance (average)7.2 ÅThe average distance between the methyl ester and the terminal alkyne hydrogen.
Solvent Accessible Surface Area (SASA)350 ŲThe surface area of the molecule exposed to the solvent.
Diffusion Coefficient2.1 x 10⁻⁵ cm²/sIndicates how quickly the molecule moves through the solvent. mdpi.com

Hybrid QM/MM Methods

For very large systems, such as an alkynyl ester interacting with a complex catalyst or an enzyme, full quantum mechanical calculations are computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive center of the molecule (e.g., the alkyne and ester functional groups) is treated with a high-level QM method like DFT, while the rest of the system (the alkyl chain and solvent) is treated with a less computationally expensive MM force field. This allows for the accurate modeling of bond-breaking and bond-forming events within a large, realistic environment.

These advanced modeling techniques provide a powerful, atomistic lens through which the behavior of alkynyl esters like this compound can be understood and predicted, driving innovation in synthesis and materials science.

Applications and Research Directions of Methyl Oct 7 Ynoate in Specialized Chemical Syntheses

Role in the Synthesis of Biologically Active Molecules

The intricate structure of methyl oct-7-ynoate makes it an ideal starting material or key intermediate in the synthesis of a variety of biologically active molecules. Its terminal alkyne allows for carbon chain extension through various coupling reactions, while the methyl ester can be readily converted to other functional groups.

Precursor in the Stereoselective Synthesis of Maresins (Maresin 2 and Maresin 2n-3 DPA)

Maresins are a class of potent anti-inflammatory and pro-resolving lipid mediators derived from docosahexaenoic acid (DHA). researchgate.netthieme-connect.com Their complex structures, featuring multiple stereocenters and a conjugated triene system, present significant synthetic challenges. This compound has emerged as a crucial building block in the stereoselective synthesis of these important molecules.

In the total synthesis of Maresin 2 and Maresin 2n-3 DPA, this compound serves as a key fragment for constructing the carbon backbone. researchgate.netthieme-connect.comthieme-connect.comresearchgate.netresearchgate.netx-mol.netnii.ac.jpresearchgate.net A common strategy involves a Sonogashira coupling reaction between a functionalized C9–C22 iodide and this compound or its derivatives. researchgate.netthieme-connect.comthieme-connect.comresearchgate.netresearchgate.netx-mol.netnii.ac.jpresearchgate.net This reaction efficiently forms a new carbon-carbon bond, extending the chain and introducing the necessary alkyne functionality, which can be later reduced to form the desired olefin geometry. thieme-connect.com The synthesis of Maresin 2n-3 DPA, for instance, involves the coupling of an iodoolefin with an alkyne derived from oct-7-yn-1-ol in a multi-step process. thieme-connect.comunit.no

The stereochemistry of the final maresin molecule is carefully controlled through the use of chiral starting materials and stereoselective reactions in the synthesis of the coupling partners. thieme-connect.comresearchgate.net The flexibility of this synthetic approach, which utilizes building blocks like this compound, allows for the efficient and adaptable production of these biologically significant molecules for further research. thieme-connect.com

Potential in the Formation of Other Specialized Pro-Resolving Mediators (SPMs)

The successful application of this compound in maresin synthesis highlights its broader potential as a precursor for other specialized pro-resolving mediators (SPMs). SPMs are a superfamily of lipid mediators that actively regulate the resolution of inflammation, a critical process for maintaining tissue homeostasis. researchgate.netnih.govuio.no This family includes resolvins, protectins, and maresins, all of which possess complex and diverse structures. nih.govnih.govmdpi.com

Given that many SPMs share common structural motifs, such as conjugated polyene systems and specific stereochemical arrangements, the synthetic strategies developed for maresins can be adapted for the synthesis of other SPMs. The terminal alkyne of this compound provides a versatile handle for introducing the required carbon framework through various coupling reactions, a common feature in the synthesis of many lipid mediators. nih.govacs.org

Research is ongoing to explore the full potential of this compound and similar building blocks in the total synthesis of a wider range of SPMs. uio.no The ability to synthetically produce these molecules in sufficient quantities is crucial for elucidating their biological functions and therapeutic potential.

Integration into Complex Natural Product Total Syntheses

The utility of this compound extends beyond the synthesis of SPMs to the broader field of natural product total synthesis. researchgate.netmdpi.comgla.ac.ukacs.orgresearchgate.net Natural products often possess intricate molecular architectures and a wide array of biological activities, making them attractive targets for synthetic chemists. gla.ac.ukacs.org

The terminal alkyne of this compound can participate in a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Negishi couplings, which are cornerstones of modern organic synthesis. mdpi.com These reactions allow for the efficient construction of complex carbon skeletons from simpler, readily available starting materials. mdpi.com

For example, intermediates with similar functionalities to this compound, such as other terminal alkynes and esters, are frequently employed in the synthesis of a diverse range of natural products. mdpi.comnih.gov The principles and methodologies applied in these syntheses can be directly translated to the use of this compound, making it a valuable tool in the synthetic chemist's arsenal (B13267) for tackling the challenges of complex natural product synthesis.

Utilization as a Monomer and Building Block for Advanced Materials

Beyond its role in the synthesis of discrete molecules, this compound also presents opportunities as a monomer and building block for the creation of advanced materials with tailored properties.

Incorporation into Polymer Architectures (e.g., Polyesters, Poly(ester-amide)s)

The ester functionality of this compound allows for its incorporation into polymer chains through polycondensation or ring-opening polymerization reactions. rsc.orgmagtech.com.cn This opens the door to the synthesis of novel polyesters and poly(ester-amides) with unique properties conferred by the pendant alkyne group. rsc.orgresearchgate.net

Polyesters are a versatile class of polymers with a wide range of applications, from packaging to fibers. essentialchemicalindustry.org The incorporation of functional monomers like this compound can be used to modify the physical and chemical properties of the resulting polymers. For instance, the alkyne group can be used for post-polymerization modification through click chemistry, allowing for the attachment of various functional moieties. This can be used to tune properties such as solubility, thermal stability, and mechanical strength. rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov

Similarly, poly(ester-amides) are a class of polymers known for their excellent thermal and mechanical properties. magtech.com.cnresearchgate.netwhiterose.ac.uk The inclusion of this compound as a comonomer could lead to the development of new materials with enhanced processability or functionality. The alkyne groups along the polymer backbone could serve as sites for cross-linking, leading to the formation of thermosetting materials with improved strength and solvent resistance.

Development of Conjugated Systems for Electronic Materials

The terminal alkyne of this compound is a key feature for its potential use in the development of conjugated systems for electronic materials. Conjugated polymers, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The alkyne group can be polymerized through various methods, such as Glaser coupling or alkyne metathesis, to create highly conjugated polymer backbones. The ester functionality of this compound can be used to tune the solubility and processing characteristics of the resulting polymers, which is a critical aspect for the fabrication of electronic devices.

Furthermore, the ester group can be modified post-polymerization to introduce other functional groups that can further enhance the electronic properties of the material. While the direct application of this compound in this area is still emerging, the principles of designing and synthesizing conjugated polymers from functionalized alkyne monomers are well-established. nih.gov The unique combination of a terminal alkyne and an ester group in this compound makes it a promising candidate for the development of new and improved organic electronic materials.

Future Research Perspectives and Emerging Areas

Green Chemistry Approaches for Methyl oct-7-ynoate Synthesis and Transformations

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly guiding synthetic strategies. opcw.orgmlsu.ac.in Future research on this compound will likely prioritize the development of environmentally benign methodologies.

Key areas of focus include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. mlsu.ac.in For the synthesis and transformation of this compound, this involves exploring earth-abundant metal catalysts or even metal-free catalytic systems. For instance, terminal alkynes themselves have been theoretically shown to act as homogeneous catalysts for reactions like esterification and acetalization, a principle that could be explored for novel transformations. researchgate.net The use of organocatalysts, such as tri-n-butylphosphine (n-Bu₃P) or 1,8-diazabicycloundecane (DBU), has been effective in polymerizations involving ester-activated alkynes and could be adapted for other reactions of this compound. mdpi.com

Renewable Feedstocks and Safer Solvents: A major goal is to derive starting materials from renewable sources rather than depleting fossil fuels. mlsu.ac.in Research into biomass-derived routes to obtain the carbon backbone of this compound would be a significant step. Furthermore, minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or performing reactions in the solid phase or under solvent-free conditions is a critical area of investigation. opcw.orgrasayanjournal.co.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Addition reactions, cycloadditions, and certain coupling reactions are inherently more atom-economical than substitution or elimination reactions. Future work will aim to design synthetic pathways for this compound derivatives that adhere to this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. mlsu.ac.in The development of highly active catalysts that can operate under mild conditions is crucial. A green esterification method using a recyclable Dowex H⁺/NaI system has been reported for synthesizing similar alkynyl esters like methyl hex-5-ynoate at room temperature, showcasing a promising direction. acs.org

Exploration of Unexplored Reaction Manifolds and Catalyst Development

While the terminal alkyne and ester functionalities of this compound allow for a range of known transformations, there is vast potential for discovering new reactions and developing more efficient and selective catalysts.

Future research could explore:

Novel Cyclizations and Difunctionalizations: The development of enantioselective intramolecular cyclizations of alkynyl esters, catalyzed by chiral Brønsted bases, opens pathways to complex cyclic structures from precursors similar to this compound. rsc.org The 1,1-difunctionalization of terminal alkynes, a less explored area compared to traditional 1,2-additions, presents an opportunity to construct unique molecular architectures. rsc.org For example, copper-catalyzed 1,1-arylalkylation of terminal alkynes with diazo esters could be applied to generate β,γ-unsaturated esters. rsc.org

Catalyst-Free Reactions: Investigating reactions that proceed without a catalyst is a key aspect of green and efficient chemistry. A catalyst-free oxyboration of alkynes to form borylated lactones using B-chlorocatecholborane has been demonstrated, suggesting that this compound could undergo similar electrophilic cyclization pathways. acs.org

Advanced Catalytic Systems: The development of novel catalysts can unlock new reactivity. Sequential catalysis, using multiple catalysts in one pot to perform consecutive reactions, offers an efficient route to complex molecules. A strategy using sequential palladium and copper catalysis has been effective for the enantioselective synthesis of chiral β-alkynyl esters. nih.govacs.org Additionally, the use of cobalt complexes for the hydroboration of terminal alkynes to form 1,1-diboronate esters provides a route to versatile synthetic intermediates. rsc.org

Metal-Free Polymerization Catalysts: In the context of polymerization, moving away from precious metal catalysts is desirable. Organobases like phosphazenes have been shown to catalyze the polymerization of unactivated alkynes, which could be relevant for creating polymers from this compound derivatives. mdpi.comresearchgate.net

Table 1: Emerging Catalytic Systems for Alkynyl Ester Transformations
Catalytic SystemReaction TypePotential Application for this compoundReference
Chiral Schiff base / t-BuOKEnantioselective intramolecular cyclizationSynthesis of chiral cyclic compounds rsc.org
Sequential Pd(OAc)₂ and CuHEnantioselective synthesis of β-alkynyl estersFormation of chiral propargylic centers nih.govacs.org
Copper(I)1,1-ArylalkylationSynthesis of β,γ-unsaturated esters rsc.org
Cobalt-iminopyridine-oxazolineSequential hydroborationSynthesis of 1,1-diboronate esters rsc.org
B-chlorocatecholboraneCatalyst-free oxyborationFormation of borylated lactones acs.org
Organobases (e.g., DBU, t-BuP₄)PolymerizationCreation of functional polymers mdpi.com

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better process control, and ease of scalability. nih.govbeilstein-journals.org The integration of this compound chemistry with these platforms is a promising future direction.

Enhanced Safety and Control: Reactions involving highly reactive intermediates or hazardous reagents can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. nih.govcinz.nz This would be beneficial for transformations of this compound that are highly exothermic or use unstable reagents.

Process Optimization and Automation: Flow systems, especially microreactors, are ideal for high-throughput screening and optimization of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time). nih.gov Coupling flow reactors with automated sampling and analysis enables rapid data collection and the development of robust synthetic protocols. mdpi.com

Accessing Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are difficult to achieve in standard batch equipment. nih.gov For instance, esterification reactions that are slow under normal conditions have been accelerated significantly under supercritical conditions in a flow system. nih.gov This could enable new transformations for the relatively unreactive ester group of this compound.

Multi-step Synthesis: Automated, multi-step flow systems allow for the telescoping of reaction sequences, where the product of one reaction is directly fed into the next reactor without isolation and purification of intermediates. researchgate.net This approach could be used to efficiently convert this compound into complex target molecules, such as the selective reduction of the ester to an aldehyde followed by a subsequent C-C bond-forming reaction. researchgate.net

Advanced Computational Design for Predictive Synthesis and Reactivity of Alkynyl Esters

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reactivity and the rational design of experiments. mdpi.com

Reaction Mechanism and Reactivity Prediction: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize stereochemical outcomes. preprints.orgacs.orgrsc.orgnih.gov Such studies on this compound could predict its behavior in unexplored reactions, identify the most likely reaction pathways, and explain observed selectivities. For example, DFT calculations have been used to understand the mechanism of alkyne hydrogenation, bromination, and copper-catalyzed coupling reactions. preprints.orgacs.orgrsc.org

Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity. By understanding the structure and electronic properties of the catalyst-substrate transition state, researchers can rationally modify ligand scaffolds to improve performance. mdpi.com This approach can accelerate the discovery of optimal catalysts for transformations involving this compound.

Computer-Aided Synthesis Planning (CASP): As artificial intelligence and machine learning algorithms become more sophisticated, CASP tools are emerging to help chemists design synthetic routes. unibe.chacs.org By inputting a target molecule derived from this compound, these programs can suggest viable synthetic pathways by analyzing vast databases of known chemical reactions. This can help chemists identify non-obvious or more efficient routes to complex products.

Discovery of New Bioactive Derivatives and Material Science Innovations

The unique combination of a terminal alkyne and a linear ester chain makes this compound a valuable building block for creating novel molecules with applications in both life sciences and materials science. researchgate.netresearchgate.net

Bioactive Derivatives: The terminal alkyne is a versatile handle for "click chemistry" and other coupling reactions (e.g., Sonogashira coupling), allowing for the straightforward attachment of complex molecular fragments. This compound has already been used as a key intermediate in the synthesis of maresins, which are potent anti-inflammatory lipid metabolites. researchgate.net Future research will likely expand on this, using this compound as a scaffold to generate libraries of new compounds for drug discovery programs. For example, alkynyl-containing scaffolds have been explored for developing anticancer (aromatase inhibitors) and anti-tuberculosis agents. researchgate.netnih.gov The functional groups in cinnamic acid derivatives, which include esters, are known to be important for their biological activity, suggesting that ester derivatives of alkynes are promising candidates for new therapeutics. nih.govbeilstein-journals.org

Material Science Innovations: The alkyne group is a powerful functional group in polymer and materials chemistry. mdpi.comresearchgate.net

Functional Polymers: this compound can be used as a monomer or a functional comonomer in polymerization reactions. Alkyne-based polymers can possess interesting optoelectronic properties due to their conjugated backbones. mdpi.com

Cross-linking Agents: Alkyne-functionalized esters have been used as cross-linkers to create thermosetting materials and cross-linked polymers like polystyrene via click chemistry. redalyc.org

Dynamic Materials: Alkyne esters can participate in polyaddition reactions with amines to form vinylogous urethane (B1682113) vitrimers. acs.org Vitrimers are a class of polymers that are covalently cross-linked but can be reprocessed and reshaped like thermoplastics, making them highly desirable for creating recyclable and self-healing materials. acs.org

Advanced Materials: Innovations in materials science are rapid, with the development of materials with tailored properties for applications in electronics, energy, and healthcare. case.educas.org The ability to functionalize materials using the alkyne group of this compound opens doors to creating surfaces and polymers with specific, pre-determined properties. researchgate.net

Table 2: Potential Applications of this compound Derivatives
FieldApplication AreaRationale / ExampleReference
Life SciencesAnti-inflammatory agentsUsed as a building block for maresin synthesis. researchgate.net
Anticancer / Anti-TB agentsAlkynyl groups are key pharmacophores in some anticancer and anti-tuberculosis drugs. researchgate.netnih.gov
Material ScienceFunctional polymersPolymerization of alkyne monomers can lead to materials with unique optoelectronic properties. mdpi.com
Cross-linked materialsAlkyne-functionalized esters can act as cross-linkers for thermosets. redalyc.org
Vitrimers (recyclable/self-healing materials)Polyaddition of alkyne esters with amines forms dynamic vinylogous urethane networks. acs.org

Q & A

Q. What are the standard synthetic routes for methyl oct-7-ynoate, and how can its purity be validated?

this compound is synthesized via Sonogashira cross-coupling between a terminal alkyne and a methyl ester-containing electrophile. A typical protocol involves reacting methyl hept-6-ynoate with iodinated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst . Purity is validated using gas chromatography (GC) or HPLC, while structural confirmation requires 1H^1 \text{H}- and 13C^{13}\text{C}-NMR spectroscopy, complemented by high-resolution mass spectrometry (HRMS). Ensure anhydrous conditions to avoid side reactions from moisture-sensitive intermediates .

Q. How should researchers design experiments to characterize this compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (0–80% RH). Monitor decomposition via periodic NMR or FT-IR to track ester hydrolysis or alkyne oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage trials. Document degradation products using LC-MS and compare against synthetic standards .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural isomers?

Key techniques:

  • 1H^1\text{H}-NMR : The alkyne proton (δ ~1.9–2.1 ppm) and ester methyl group (δ ~3.6–3.7 ppm) provide diagnostic signals.
  • 13C^{13}\text{C}-NMR : The sp-hybridized carbons (δ ~70–85 ppm for the alkyne) and carbonyl carbon (δ ~170 ppm) confirm regiochemistry.
  • IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm1^{-1}) and ester C=O stretch (~1720 cm1^{-1}) are critical markers .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s reactivity in Pd-catalyzed versus Cu-free coupling reactions?

Contradictions often arise from differences in catalyst electronic profiles or solvent polarity. To address this:

  • Systematically vary catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) and solvents (DMF vs. THF).
  • Use computational methods (DFT) to model transition states and identify steric/electronic barriers.
  • Compare yields and side products using GC-MS or 19F^{19}\text{F}-NMR (if fluorinated substrates are used). Publish raw data and reaction conditions to enable meta-analyses .

Q. What methodological strategies optimize this compound’s incorporation into multi-step syntheses of bioactive lipids (e.g., maresins)?

Key considerations:

  • Protecting Groups : Temporarily mask the alkyne with TMS or propargyl alcohols to prevent undesired cycloadditions.
  • Stepwise Coupling : Use sequential Sonogashira and Wittig reactions to assemble polyunsaturated systems.
  • Stereocontrol : Employ chiral auxiliaries or asymmetric hydrogenation for diastereoselective outcomes.
  • In Situ Monitoring : Track reaction progress via TLC with UV visualization or 31P^{31}\text{P}-NMR for phosphorylated intermediates .

Q. How can researchers design kinetic studies to probe this compound’s role in click chemistry or cycloaddition reactions?

  • Variable-Time NMR : Measure reaction rates by integrating alkyne or triazole proton signals over time.
  • Arrhenius Plots : Conduct reactions at 15°C, 25°C, and 35°C to calculate activation energy (EaE_a).
  • Competition Experiments : Compare reactivity with methyl oct-6-ynoate to assess chain-length effects.
  • Computational Validation : Use molecular docking or MD simulations to predict transition-state geometries .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data from this compound derivatives?

  • Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity.
  • Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., solvent polarity, catalyst loading).
  • Dose-Response Modeling : Fit IC₅₀ or EC₅₀ curves using nonlinear regression (e.g., Hill equation) .

Q. How should researchers document synthetic procedures to ensure reproducibility in this compound-based studies?

Follow Beilstein Journal guidelines:

  • Detailed Experimental Sections : Specify catalyst purity, solvent drying methods, and reaction times.
  • Supporting Information : Include NMR spectra (with peak assignments), HRMS data, and chromatograms.
  • Error Reporting : Disclose yields as averages ± standard deviations from triplicate trials .

Ethical and Reporting Standards

Q. What ethical guidelines apply when using this compound in biomedical research involving animal models?

  • Adhere to institutional review board (IRB) protocols for toxicity testing.
  • Report LD₅₀ values and histopathological findings in supplementary materials.
  • Use the ARRIVE 2.0 checklist for in vivo studies to ensure transparency .

Q. How can researchers ensure compliance with open-access data policies when publishing this compound datasets?

  • Deposit raw NMR, MS, and crystallographic data in repositories like Zenodo or ChemRxiv.
  • Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tags.
  • Use CC-BY licenses for public sharing, citing proprietary software versions (e.g., Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.